molecular formula C8H9ClFNO B1357692 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE CAS No. 1017779-65-5

6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE

Cat. No.: B1357692
CAS No.: 1017779-65-5
M. Wt: 189.61 g/mol
InChI Key: HRDZQFHRDGSFBB-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzylamine is a versatile benzylamine derivative with the molecular formula C₈H₉ClFNO and a molecular weight of 189.62 g/mol . This compound is characterized by a melting point of 55°C to 57°C and should be handled as an air-sensitive material, requiring storage under an inert atmosphere . Its primary research value lies in its role as a key synthetic intermediate in medicinal chemistry. Specifically, this scaffold is identified in the search for novel anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents . Research has utilized this structural motif to develop 3-substituted-1H-imidazol-5-yl-1H-indoles, with certain analogues demonstrating potent and selective growth inhibition of MRSA (MIC ≤ 0.25 µg/mL) while showing a lack of cytotoxicity and hemolytic properties . This makes it a valuable building block for investigating new antibiotics to address the growing problem of antimicrobial resistance. The compound is provided with a high purity of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDZQFHRDGSFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Chloro 2 Fluoro 3 Methoxybenzylamine

Established Synthetic Pathways to Halogenated and Methoxylated Benzylamines

The preparation of benzylamines is a well-established field in organic synthesis, with several classical methods being routinely employed. nih.gov These methods are often adaptable to substrates with various substitution patterns, including the halogen and methoxy (B1213986) groups present in 6-chloro-2-fluoro-3-methoxybenzylamine.

Reductive Amination Protocols for Benzylamines

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. ias.ac.in This method typically involves the reaction of a carbonyl compound, in this case, 6-chloro-2-fluoro-3-methoxybenzaldehyde (B37438), with an amine source, followed by the reduction of the intermediate imine.

The direct reductive amination, where the aldehyde, amine, and a selective reducing agent are combined in a single step, is a common approach. ias.ac.in Alternatively, an indirect, two-step process can be employed where the imine is pre-formed and then subsequently reduced. ias.ac.in A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) being a frequent choice due to its selectivity and mild reaction conditions. ias.ac.in Catalytic hydrogenation is another powerful reduction method. google.com

For the synthesis of the primary amine, this compound, ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source. The reaction proceeds via the formation of an intermediate imine which is then reduced to the target benzylamine (B48309).

Table 1: Key Parameters in Reductive Amination

ParameterDescriptionTypical Conditions for Benzylamine Synthesis
Carbonyl Precursor The aldehyde or ketone starting material.6-chloro-2-fluoro-3-methoxybenzaldehyde
Amine Source Provides the nitrogen atom for the final amine.Ammonia, Ammonium Acetate, Hydroxylamine
Reducing Agent Reduces the intermediate imine to an amine.Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂, Pd/C)
Solvent The medium for the reaction.Methanol, Ethanol, Tetrahydrofuran (THF)
Temperature The reaction temperature.0 °C to room temperature

Nucleophilic Substitution Reactions in Benzyl (B1604629) Halide Precursors

The synthesis of benzylamines can also be effectively achieved through the nucleophilic substitution of a benzyl halide with an appropriate nitrogen nucleophile. For the target compound, this would involve the use of 6-chloro-2-fluoro-3-methoxybenzyl bromide as the electrophilic precursor.

This SN2 reaction typically employs ammonia or a protected form of ammonia, such as hexamethylenetetramine (in the Delépine reaction), to introduce the amino group. prepchem.com The use of ammonia itself can sometimes lead to the formation of secondary and tertiary amines as byproducts due to the primary amine product being nucleophilic. prepchem.com To circumvent this, a large excess of ammonia is often used. google.com

The choice of solvent is crucial and is often a polar protic or aprotic solvent that can solvate the nucleophile and facilitate the substitution reaction.

Table 2: Nucleophilic Substitution for Benzylamine Synthesis

ComponentRoleExample for Target Synthesis
Substrate The electrophilic benzyl halide.6-chloro-2-fluoro-3-methoxybenzyl bromide
Nucleophile The source of the amino group.Ammonia, Sodium Azide (B81097) (followed by reduction), Phthalimide (Gabriel synthesis)
Solvent The reaction medium.Ethanol, Acetonitrile, Dimethylformamide (DMF)
Reaction Conditions Temperature and pressure.Room temperature to elevated temperatures, depending on the reactivity of the halide and nucleophile.

Catalytic Hydrogenation of Oxime Derivatives and Nitriles to Benzylamines

Another established route to primary benzylamines is the reduction of either oximes or nitriles. These methods offer an alternative to reductive amination and nucleophilic substitution.

The synthesis would begin with the conversion of 6-chloro-2-fluoro-3-methoxybenzaldehyde to its corresponding oxime by reaction with hydroxylamine. Subsequent catalytic hydrogenation of the oxime, typically using a palladium or nickel catalyst, yields the desired benzylamine.

Alternatively, the nitrile, 6-chloro-2-fluoro-3-methoxybenzonitrile, can be prepared from the corresponding benzyl bromide or via other aromatic substitution methods. The nitrile group is then reduced to a primary amine through catalytic hydrogenation, often in the presence of a catalyst like Raney nickel or palladium on carbon (Pd/C).

Direct Amination of Benzyl Alcohols and Aldehydes

More recent developments in synthetic methodology have focused on the direct amination of benzyl alcohols and aldehydes, which are often more readily available or stable than their corresponding halides. These methods typically require a catalyst to facilitate the transformation. For instance, the direct amination of alcohols can be achieved using a water-soluble calix google.comresorcinarene sulfonic acid as a reusable catalyst, offering an environmentally benign route. organic-chemistry.org

Novel Approaches and Advanced Techniques for Synthesizing the Chemical Compound

While traditional methods are robust, the development of novel synthetic strategies continues to be an active area of research, often focusing on improving efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for Benzylamine Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. While more commonly applied to the synthesis of anilines, adaptations of these methods can be envisioned for the synthesis of benzylamine derivatives. For example, a palladium-catalyzed amination of a benzylic ester could be a potential route. organic-chemistry.org Research in this area is ongoing and aims to expand the scope of these powerful catalytic systems to include a wider range of substrates, including those with complex substitution patterns like this compound.

Copper-Catalyzed Cross-Dehydrogenative Coupling for α-Substituted Benzylamines

A significant advancement in the synthesis of α-substituted primary benzylamines involves the use of copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. acs.orgacs.org This methodology facilitates the direct functionalization of C-H bonds in alkylarenes, offering a more atom-economical alternative to traditional multi-step sequences. researchgate.net The reaction typically employs an inexpensive copper catalyst system and is notable for its operational simplicity and tolerance to air and moisture. acs.orgnih.gov

The general approach involves the reaction of an alkylarene with a nitrogen source in the presence of a copper catalyst, directly affording the unprotected amine, often as an amine hydrochloride salt. figshare.comdtu.dk This method is highly practical due to its scalability and the fact that it often does not require column chromatography for purification. acs.org Research has demonstrated that this technique is tolerant of various functional groups on the aromatic ring, including halides such as chlorides, bromides, and fluorides. acs.org

While a specific application of this method for the direct synthesis of this compound from 1-chloro-2-fluoro-3-methoxy-toluene is not explicitly detailed in the reviewed literature, the general tolerance of the reaction to halogen substituents suggests its potential applicability. acs.org A hypothetical reaction scheme would involve the C-H functionalization of the methyl group of a corresponding toluene (B28343) derivative.

Table 1: Illustrative Conditions for Copper-Catalyzed C-H Amination of Alkylarenes

Catalyst SystemNitrogen SourceSolventTemperatureTypical YieldReference
Cu(I) saltsAmine hydrochlorideOrganic SolventElevatedGood to Excellent acs.org
Copper complexesProtected aminesVariousVariableModerate to High researchgate.net

Chloromethylation Strategies for Aromatic Ring Functionalization

Chloromethylation is a classic and versatile method for introducing a chloromethyl group (-CH2Cl) onto an aromatic ring, a key step in the synthesis of many benzyl derivatives. google.com The most common variant is the Blanc chloromethylation, which involves reacting the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. tandfonline.comyoutube.com

The chloromethyl group is a highly useful synthetic handle that can be readily converted into other functional groups, including the primary amine required for this compound. google.com A potential synthetic route could begin with the chloromethylation of a precursor such as 1-chloro-3-fluoro-2-methoxybenzene. The reaction conditions, including temperature and choice of catalyst, must be carefully controlled to minimize the formation of byproducts, such as diarylmethanes. google.com The reactivity of the aromatic ring is influenced by the existing substituents, and the presence of both activating (methoxy) and deactivating (chloro, fluoro) groups would dictate the regioselectivity of the reaction.

Following the introduction of the chloromethyl group, the resulting benzyl chloride can be converted to the target benzylamine through various methods, such as the Gabriel synthesis or by reaction with an azide followed by reduction. uomustansiriyah.edu.iq

Amide Reduction Pathways to Primary Benzylamines

The reduction of amides represents a robust and widely used method for the synthesis of amines. youtube.com This pathway is particularly valuable as amides can be readily prepared from corresponding carboxylic acids, which are often commercially available or accessible through established synthetic routes. uomustansiriyah.edu.iq For the synthesis of this compound, the precursor would be 6-chloro-2-fluoro-3-methoxybenzamide.

This amide can be prepared from 6-chloro-2-fluoro-3-methoxybenzoic acid by first converting the acid to an acid chloride, followed by reaction with ammonia. uomustansiriyah.edu.iqyoutube.com The subsequent reduction of the amide to the primary amine is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively reducing primary, secondary, and tertiary amides to their corresponding amines. youtube.comlibretexts.org

The reaction is generally high-yielding and tolerant of many functional groups, although it is sensitive to moisture and requires anhydrous conditions. researchgate.net Alternative, milder procedures using silanes with transition-metal catalysts have also been developed, offering greater functional group tolerance. researchgate.net This method provides a reliable and straightforward route from a carboxylic acid to the desired primary benzylamine. uomustansiriyah.edu.iq

Green Chemistry and Sustainable Synthesis of Benzylamines

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on methods that are environmentally benign, enhance atom economy, and utilize renewable resources. rsc.org

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient transformations under mild reaction conditions. nih.gov The use of enzymes or whole-cell systems for the synthesis of amines, including benzylamines, is an area of active research. researchgate.net For instance, enzymatic cascades have been designed to convert renewable feedstocks like L-phenylalanine into benzylamine. researchgate.net

Enzymes such as transaminases, lyases, and oxidases can be employed to construct the amine functionality with high enantioselectivity, which is particularly important in the pharmaceutical industry. nih.gov While specific enzymatic routes for this compound have not been reported, the principles of biocatalysis could be applied. This might involve screening for novel enzymes capable of acting on a suitably functionalized precursor or engineering existing enzymes to accept the substituted substrate. researchgate.netresearchgate.net Such approaches avoid the use of harsh reagents and toxic metal catalysts, significantly improving the environmental profile of the synthesis. nih.gov

Environmentally Benign Reaction Media Utilization (e.g., Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Deep eutectic solvents (DESs) have gained significant attention as green alternatives to traditional volatile organic compounds (VOCs). researchgate.netacs.org DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a liquid with a melting point significantly lower than that of its individual components. acs.orgresearchgate.net

These solvents are often biodegradable, non-toxic, non-volatile, and can be prepared from inexpensive, renewable materials like choline (B1196258) chloride and urea. researchgate.netacs.org DESs have been successfully employed as both solvents and catalysts in various organic reactions, including those used in amine synthesis. researchgate.net Their unique properties can enhance reaction rates and selectivities. acs.org Utilizing a DES for a key step in the synthesis of this compound, such as the conversion of the corresponding benzyl halide to the amine, could drastically reduce the generation of hazardous waste.

Table 2: Common Components of Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Typical Molar Ratio (HBA:HBD)Properties
Choline ChlorideUrea1:2Biodegradable, Low Cost
Choline ChlorideEthylene Glycol1:2Low Volatility, Thermally Stable
Tetraalkylammonium HalidesCarboxylic AcidsVariableTunable Properties

One-Pot Synthetic Procedures for Enhanced Atom Economy

The concept is directly linked to improving atom economy, a principle that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com For the synthesis of this compound, a multi-step sequence could potentially be telescoped into a one-pot process. For example, the formation of an imine from an aldehyde followed by its in-situ reduction to an amine is a classic one-pot reductive amination. libretexts.orggoogle.com Designing a synthetic route that combines several transformations, such as the functionalization of the aromatic ring and the subsequent conversion to the amine, into a single pot would represent a significant improvement in synthetic efficiency and sustainability. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Structure Reactivity Relationships of 6 Chloro 2 Fluoro 3 Methoxybenzylamine

Reactivity of the Benzylic Amine Moiety

The benzylic amine group is a primary site for chemical modifications, and its reactivity is significantly modulated by the electronic and steric environment imposed by the substituents on the aromatic ring.

Functionalization Reactions at the Benzylic Position

The primary amine of 6-chloro-2-fluoro-3-methoxybenzylamine is expected to undergo a variety of functionalization reactions typical for benzylamines. These include, but are not limited to, N-alkylation, N-acylation, sulfonylation, and reactions with carbonyl compounds to form imines. The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily attacking electrophilic centers.

For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. The general scheme for such a reaction would be:

R-COCl + H₂N-CH₂-Ar → R-CONH-CH₂-Ar + HCl

Where Ar represents the 6-chloro-2-fluoro-3-methoxyphenyl group. Similarly, reaction with sulfonyl chlorides would produce sulfonamides.

The benzylic protons are also susceptible to abstraction under strongly basic conditions, which could facilitate certain types of condensation reactions, although the acidity of these protons is influenced by the aromatic substituents.

Influence of Ortho-Halogen and Methoxy (B1213986) Substituents on Benzylic Reactivity

The substituents on the aromatic ring, particularly the ortho-fluoro and the methoxy groups, exert a profound influence on the reactivity of the benzylic amine.

Steric Hindrance: The presence of the ortho-fluoro substituent introduces steric hindrance around the benzylic amine. This steric bulk can impede the approach of bulky reagents to the nitrogen atom, thereby reducing the rate of reaction.

The combination of these electronic and steric factors suggests that while the benzylic amine of this compound remains a reactive functional group, its reactivity profile will be attenuated compared to simpler, unhindered benzylamines.

Reactivity Profile of the Halogenated Aromatic Ring

The halogenated aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr) reactions, a pathway that is highly dependent on the nature and position of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, a halogen). libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For this compound, the aromatic ring is substituted with two halogens (Cl and F), a methoxy group, and a benzylamine (B48309) group. To undergo SNAr, the ring must be sufficiently activated (electron-deficient), and a suitable leaving group must be present. Both chlorine and fluorine can act as leaving groups.

Impact of Chlorine and Fluorine Substituents on Aromatic Ring Reactivity and Regioselectivity

The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom to which it is attached more electrophilic.

In this compound, both the chlorine and fluorine atoms are potential leaving groups. The fluorine atom at the C-2 position is ortho to the benzylamine group and meta to the methoxy group. The chlorine atom at the C-6 position is also ortho to the benzylamine group and para to the methoxy group.

The regioselectivity of a potential SNAr reaction would be dictated by the stability of the intermediate Meisenheimer complex. Nucleophilic attack will preferentially occur at the position that allows the negative charge of the intermediate to be delocalized and stabilized by the electron-withdrawing groups.

Role of the Methoxy Group in Aromatic Activation and Directing Effects

The methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect. vaia.com However, in the context of nucleophilic aromatic substitution, its role is more complex. While it has an electron-withdrawing inductive effect, its strong +R effect can destabilize the negatively charged Meisenheimer intermediate if the attack occurs at a position that places a partial negative charge on the carbon bearing the methoxy group.

In this compound, the methoxy group is at the C-3 position.

Attack at C-2 (displacing Fluorine): If a nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the C-4 and C-6 carbons. The chlorine at C-6 would help to stabilize this negative charge through its inductive effect.

Attack at C-6 (displacing Chlorine): If a nucleophile attacks the C-6 position, the negative charge can be delocalized onto the C-2 and C-4 carbons. The fluorine at C-2 would provide significant stabilization of the negative charge through its strong inductive effect.

Considering the powerful electron-withdrawing nature of the fluorine atom, it is plausible that the aromatic ring is sufficiently activated for SNAr to occur under forcing conditions. The most likely position for nucleophilic attack would be the one that leads to the most stable intermediate, which is often the position bearing the better leaving group (in terms of SNAr, fluorine) and where the negative charge is best stabilized by the other substituents.

Oxidation and Reduction Pathways Involving the Chemical Compound

The reactivity of this compound is largely defined by the primary amine group and the substituted aromatic ring. These functionalities are susceptible to a variety of oxidation and reduction reactions, leading to diverse products.

The primary amine of the benzylamine moiety is a key site for oxidation. Under controlled conditions, primary amines can be oxidized to form imines, which may subsequently hydrolyze to aldehydes or ketones. A common transformation for benzylamines is aerobic photo-oxidative coupling, which can yield N-benzylidene benzylamines. researchgate.net This type of reaction is often facilitated by photocatalysts under sunlight and aerial conditions. researchgate.net More aggressive oxidation could potentially lead to the formation of the corresponding benzamide (B126) or benzoic acid, although this typically requires harsh reagents.

Another potential pathway involves the C-H bonds adjacent to the nitrogen atom (the benzylic position). Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been shown to achieve highly regioselective Csp³–H arylation at the N-benzylic position of benzylamine derivatives. rsc.org While direct oxidation of the benzylic carbon to a carbonyl is possible, the amine group's reactivity often dominates.

The aromatic ring, with its combination of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents, is generally stable to oxidation. However, severe oxidative conditions could lead to ring-opening or degradation.

Reduction pathways for this compound are less common, as the benzylamine functional group is already in a reduced state. The aromatic ring can be reduced via catalytic hydrogenation (e.g., using a rhodium or ruthenium catalyst), but this requires high pressures and temperatures and would result in the corresponding substituted cyclohexylmethylamine. The chloro substituent can be removed via hydrogenolysis using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source.

Below is a summary of potential reaction pathways:

Reaction Type Reagent/Condition Potential Product(s)
Amine OxidationMild Oxidants (e.g., MnO₂)6-chloro-2-fluoro-3-methoxybenzaldimine
Oxidative CouplingPhotocatalyst, O₂, LightN-(6-chloro-2-fluoro-3-methoxybenzylidene)-6-chloro-2-fluoro-3-methoxybenzylamine
DehalogenationH₂, Pd/C2-fluoro-3-methoxybenzylamine
Ring HydrogenationH₂, Rh/C, High P/T6-chloro-2-fluoro-3-methoxycyclohexyl)methanamine

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and macroscopic properties of this compound are governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions, including halogen and hydrogen bonds, direct the molecules to self-assemble into ordered supramolecular structures. mdpi.comnii.ac.jp

Halogen Bonding in Substituted Benzylamine Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site. acs.org In this compound, the chlorine atom covalently bonded to the aromatic ring is a potential halogen bond donor. The strength of this interaction is significantly influenced by the electronic environment. The presence of the highly electronegative fluorine atom on the same aromatic ring is expected to enhance the magnitude of the positive electrostatic potential on the chlorine atom, thereby strengthening its halogen bonding capability. nih.govresearchgate.net This effect makes the chlorine atom a more effective Lewis acid.

In a crystalline lattice, the chlorine atom of one molecule can interact with a Lewis basic site on an adjacent molecule. Potential halogen bond acceptors within the structure of this compound include the nitrogen atom of the amine group, the oxygen atom of the methoxy group, or even the π-system of the aromatic ring. These interactions, designated as C-Cl···N or C-Cl···O, play a crucial role in crystal engineering and the formation of specific synthons that guide the supramolecular assembly. nih.govrsc.org Studies on other halogen-substituted aromatic compounds have quantified the energetics and geometries of such bonds.

The table below presents typical energy and length ranges for halogen bonds involving chlorine, derived from studies on analogous systems.

Halogen Bond Type Interaction Energy (kJ mol⁻¹) Normalized Distance (X···N / ΣvdW)
C-Cl···N-9.0 to -18.0~0.92 to 0.98
C-Cl···O-7.0 to -15.0~0.94 to 0.99
Data derived from findings on halogen-substituted phenylpyrazinamides and other aromatic systems. rsc.orgresearchgate.net The normalized distance is the measured bond length divided by the sum of the van der Waals radii of the involved atoms.

Hydrogen Bonding Networks and Their Structural Implications

Hydrogen bonds are among the strongest and most directional intermolecular forces that determine the structure of benzylamine systems. researchgate.net The primary amine group (-NH₂) in this compound is a potent hydrogen bond donor, with two acidic protons available to interact with suitable acceptors. The nitrogen atom itself, with its lone pair of electrons, can also act as a hydrogen bond acceptor. nii.ac.jp

This dual donor-acceptor capability allows for the formation of extensive hydrogen-bonding networks. The most common motif involves N-H···N interactions, where the amine group of one molecule donates a proton to the nitrogen of a neighboring molecule, often leading to the formation of dimers, chains, or sheets. semanticscholar.org

The conformational properties of the benzylamine moiety itself are also influenced by intramolecular hydrogen bonds, such as potential N-H···π interactions between the amino hydrogens and the aromatic π-cloud. researchgate.net

Potential Hydrogen Bond Donor Acceptor Typical Distance (Å)
StrongN-HN2.9 - 3.2
ModerateN-HO (methoxy)2.8 - 3.1
WeakN-HF3.0 - 3.3

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Fluoro 3 Methoxybenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE, a complete NMR analysis would require data from Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would identify the number of distinct proton environments in the molecule. The analysis would focus on the chemical shifts (δ) of the aromatic protons, the methylene (B1212753) (-CH₂) protons of the benzylamine (B48309) group, and the methyl (-CH₃) protons of the methoxy (B1213986) group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal neighboring proton interactions, helping to confirm the substitution pattern on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the aromatic carbons, the benzylic methylene carbon, and the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the attached substituents (chlorine, fluorine, oxygen, and nitrogen), and couplings between carbon and fluorine atoms (J-coupling) would provide further structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive and provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine atom and its coupling to adjacent protons (H-F coupling) and carbons (C-F coupling) would definitively confirm its position on the benzene (B151609) ring relative to the other substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of its exact elemental composition, which serves as a powerful confirmation of the molecular formula (C₈H₉ClFNO).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of the compound and to analyze its fragmentation pattern upon ionization. The specific fragments observed would provide a "fingerprint" that could be used to confirm the connectivity of the atoms within the molecule, such as the loss of the aminomethyl group or the methoxy group.

Without access to peer-reviewed studies or spectral data repositories containing this information, a detailed and accurate article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

A comprehensive search of peer-reviewed journals and spectroscopic databases did not yield an experimental FT-IR spectrum for this compound. Therefore, a data table of characteristic vibrational frequencies and their assignments for this specific molecule cannot be provided.

In a typical FT-IR analysis of a compound like this compound, one would expect to observe characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methylene (-CH₂-) and methoxy (-OCH₃) groups, usually observed between 2850-3100 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region.

N-H bending vibrations of the amine group, typically found around 1590-1650 cm⁻¹.

C-O stretching vibrations of the methoxy group, which would likely appear in the 1000-1300 cm⁻¹ range.

C-F and C-Cl stretching vibrations , which are expected in the fingerprint region, generally below 1400 cm⁻¹ and 800 cm⁻¹ respectively.

Without experimental data, a precise data table cannot be constructed.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions (such as hydrogen bonding) that govern the supramolecular architecture of this compound in the solid state. The lack of this data means that the exact bond lengths, bond angles, and packing arrangement of the molecule remain undetermined.

A representative data table for crystallographic information, which cannot be populated at this time, would typically include:

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated)Data not available

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound have not been reported in the available scientific literature. Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound, which serves to verify its empirical formula.

The theoretical elemental composition of this compound, based on its molecular formula C₈H₉ClFNO, can be calculated. These theoretical values are what would be compared against experimental results to confirm the purity and identity of a synthesized sample.

The calculated theoretical values are presented in the table below.

Element Symbol Theoretical Abundance (%)
CarbonC50.68
HydrogenH4.78
ChlorineCl18.70
FluorineF10.02
NitrogenN7.39
OxygenO8.44

Without published research, a corresponding table of experimentally determined values cannot be provided for comparison.

Computational and Theoretical Chemistry Studies on 6 Chloro 2 Fluoro 3 Methoxybenzylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 6-chloro-2-fluoro-3-methoxybenzylamine, these methods can predict its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

Geometry optimization is a key application of DFT. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to find the equilibrium geometry. prensipjournals.com The resulting bond lengths, bond angles, and dihedral angles define the molecule's structure. By mapping the potential energy surface, researchers can identify not only the global energy minimum but also other stable conformers and the energy barriers between them, providing a comprehensive energy landscape.

Once the optimized geometry is obtained, DFT can be used to calculate a range of chemical properties and reactivity descriptors. These parameters are derived from the molecule's electronic structure and provide quantitative measures of its potential behavior in chemical reactions.

Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. It is crucial for understanding non-covalent interactions.

Chemical Hardness and Softness: Based on conceptual DFT, chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Its inverse, chemical softness (S), indicates how readily the molecule will undergo such changes. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) and Electrophilicity Index (ω): These parameters help to predict the molecule's ability to attract electrons and its propensity to act as an electrophile.

While specific values for this compound are not available in the provided search results, the methodology for their calculation is well-established in computational chemistry literature for related aromatic compounds. prensipjournals.com

Interactive Table: Predicted Chemical Properties (Illustrative) Note: The following data is illustrative of typical outputs from DFT calculations and is not based on specific literature for this exact compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP surface is then color-coded to visualize regions of different electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In benzylamine (B48309) derivatives, the hydrogen atoms of the amine group are typically positive.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen of the amine group and the oxygen of the methoxy (B1213986) group due to their lone pairs. The fluorine and chlorine atoms would also contribute to the negative potential. Positive potential (blue) would be expected around the amine hydrogens and the aromatic hydrogens. Such a map provides a clear, visual guide to the molecule's reactive sites. ijrte.org

Analysis of Bonding and Intermolecular Forces using Theoretical Descriptors (e.g., Atoms in Molecules Theory)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction.

For this compound, AIM analysis could be used to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-H, C-N, C-O, C-Cl, C-F).

Investigate weaker intramolecular interactions, such as hydrogen bonds that might occur between the amine group and adjacent fluorine or methoxy groups, which can influence the molecule's preferred conformation.

Analyze potential intermolecular interactions, which are crucial for understanding the crystal packing and condensed-phase properties of the compound.

Another common technique is Natural Bond Orbital (NBO) analysis, which examines charge delocalization and hyperconjugative interactions between filled and empty orbitals. This can provide insights into the stability arising from electron delocalization from the lone pairs of nitrogen, oxygen, fluorine, and chlorine into the aromatic ring system. ijrte.org

Computational Studies on Reaction Pathways and Transition State Modeling

Computational chemistry can also be used to model the mechanisms of chemical reactions. By mapping the potential energy surface along a reaction coordinate, researchers can identify the transition state—the highest energy point along the lowest energy path from reactants to products.

For this compound, one could model reactions such as:

N-acylation or N-alkylation: The amine group is a primary reactive site. Computational modeling could determine the activation energy for its reaction with various electrophiles.

Electrophilic Aromatic Substitution: The model could predict the most likely position for substitution on the aromatic ring by calculating the energies of the intermediate sigma complexes. The existing substituents (Cl, F, OCH3) will direct incoming electrophiles to specific positions.

Finding the transition state geometry and calculating its energy allows for the determination of the activation energy (Ea) of the reaction. This information is vital for understanding reaction kinetics and predicting whether a proposed reaction is feasible under given conditions. These calculations are computationally intensive but provide invaluable mechanistic details that are often difficult to obtain experimentally.

Applications of 6 Chloro 2 Fluoro 3 Methoxybenzylamine in Complex Chemical Synthesis

Role as a Key Synthetic Building Block and Intermediate

The chemical structure of 6-chloro-2-fluoro-3-methoxybenzylamine offers multiple reactive sites that can be strategically exploited for the synthesis of a diverse range of organic molecules. The primary amine group can participate in a variety of condensation and bond-forming reactions, while the substituted benzene (B151609) ring provides a scaffold for further functionalization.

The benzylamine (B48309) moiety is a valuable precursor for the construction of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Imidazoles: Substituted benzylamines are known to be effective precursors for the synthesis of 2,4,5-trisubstituted imidazoles. One potential synthetic route involves the base-mediated deaminative coupling of this compound with various nitriles. This approach offers a direct method to incorporate the substituted benzyl (B1604629) group into the imidazole (B134444) ring system. Another strategy is the copper-catalyzed reaction of the benzylamine with chalcones, which proceeds through a C-C bond cleavage to yield 1,2,4-trisubstituted imidazoles. rsc.orgexlibrisgroup.comnih.gov

Potential Synthesis of Substituted Imidazoles

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compound A substituted nitrile (R-CN) Strong base (e.g., KOtBu) 2-Aryl-4-(6-chloro-2-fluoro-3-methoxyphenyl)-5-substituted-imidazole

Triazoles: The synthesis of 1,2,3-triazoles can be envisioned through the conversion of this compound into the corresponding benzyl azide (B81097). This can be achieved by diazotization of the amine followed by treatment with sodium azide. The resulting azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a metal-free click reaction with a variety of alkynes to produce 1,4- or 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.govnih.gov

Pyrimidines and Purines: While direct synthesis from the benzylamine is less common, it can serve as a precursor to intermediates used in pyrimidine (B1678525) and purine (B94841) synthesis. For instance, the benzylamine could be used to introduce the substituted benzyl group onto a pre-existing pyrimidine or purine core through nucleophilic substitution reactions. pharmaguideline.comnih.govresearchgate.net Alternatively, the compound could be elaborated into more complex intermediates that can then be cyclized to form these heterocyclic systems. The Traube purine synthesis, for example, utilizes amino-substituted pyrimidines which could potentially be synthesized using this compound as a starting material for introducing the desired benzyl substituent. pharmaguideline.combiochemden.comjiwaji.edu

The concept of creating hybrid molecules by combining two or more pharmacophores into a single entity is a growing area in medicinal chemistry. mdpi.com this compound can serve as a valuable linker or building block in the design of such novel conjugates. The amine functionality provides a convenient handle for covalent attachment to other molecules of interest, such as other heterocyclic systems, peptides, or natural products. nih.gov This could lead to the development of new molecular entities with potentially enhanced or novel biological activities.

Examples of Potential Conjugate Synthesis

This compound Derivative Conjugation Partner Linking Chemistry Potential Hybrid Molecule Class
Isothiocyanate derivative A molecule with a primary amine Thiourea linkage Benzyl-thiourea conjugates

Strategies for Further Derivatization and Functional Group Interconversions of the Chemical Compound

The chemical versatility of this compound allows for a wide range of derivatization and functional group interconversion reactions, further expanding its utility in organic synthesis.

Reactions of the Amine Group: The primary amine is arguably the most reactive functional group in the molecule. It can undergo a variety of transformations including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X).

Modifications of the Aromatic Ring: The benzene ring is substituted with activating (methoxy) and deactivating (chloro, fluoro) groups, which will direct further electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy (B1213986) group are the most likely sites for substitution, although steric hindrance from the adjacent groups will play a significant role.

Interconversion of Halogen and Methoxy Groups:

The chloro group can potentially be displaced via nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring.

The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3), providing another site for functionalization.

Potential Derivatization Reactions

Functional Group Reagent(s) Product Functional Group
Primary Amine (-NH2) Acyl chloride (RCOCl) Amide (-NHCOR)
Primary Amine (-NH2) Alkyl halide (R'-X) Secondary Amine (-NHR')
Methoxy (-OCH3) Boron tribromide (BBr3) Hydroxyl (-OH)

This compound is a promising and versatile building block for organic synthesis. Its potential to serve as a precursor for a variety of heterocyclic compounds, including imidazoles and triazoles, as well as its utility in the construction of novel molecular conjugates, highlights its importance. Furthermore, the numerous possibilities for derivatization and functional group interconversion provide chemists with a powerful tool for the synthesis of complex and potentially biologically active molecules. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

Q & A

Q. Citations :

  • Structural refinement via SHELX
  • Synthetic protocols from reagent catalogs
  • Methodological rigor in data collection
  • Computational modeling frameworks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.